molecular formula C10H21P B12566935 [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane CAS No. 188981-85-3

[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane

Katalognummer: B12566935
CAS-Nummer: 188981-85-3
Molekulargewicht: 172.25 g/mol
InChI-Schlüssel: DDICLPGDOAUPPN-KXUCPTDWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane is an organophosphorus compound characterized by a cyclohexyl ring substituted with a methyl group and an isopropyl group, along with a phosphane group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane typically involves the reaction of a suitable cyclohexyl precursor with a phosphane reagent. One common method includes the use of [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]bromide as a starting material, which undergoes nucleophilic substitution with a phosphane source under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane can undergo various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Typical nucleophiles include halides and alkoxides.

    Addition: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group typically yields phosphine oxides, while substitution reactions can produce a variety of substituted cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane has several applications in scientific research, including:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability and resistance to oxidation.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

Wirkmechanismus

The mechanism of action of [(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphane group can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s hydrophobic cyclohexyl ring can interact with lipid membranes, affecting membrane-bound proteins and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane can be compared with other similar compounds, such as:

    [(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]phosphane: This compound has a similar cyclohexyl structure but differs in the position of the phosphane group.

    [(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]amine: This compound contains an amine group instead of a phosphane group, leading to different reactivity and applications.

    [(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]alcohol: This compound features a hydroxyl group, making it more hydrophilic and suitable for different chemical transformations.

The uniqueness of this compound lies in its combination of a hydrophobic cyclohexyl ring with a reactive phosphane group, providing a versatile platform for various chemical and biological applications.

Eigenschaften

CAS-Nummer

188981-85-3

Molekularformel

C10H21P

Molekulargewicht

172.25 g/mol

IUPAC-Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]phosphane

InChI

InChI=1S/C10H21P/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10-/m1/s1

InChI-Schlüssel

DDICLPGDOAUPPN-KXUCPTDWSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]([C@@H](C1)P)C(C)C

Kanonische SMILES

CC1CCC(C(C1)P)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.